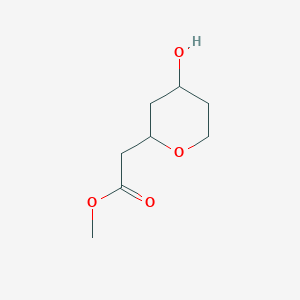

Methyl 2-(4-hydroxyoxan-2-yl)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-hydroxyoxan-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-11-8(10)5-7-4-6(9)2-3-12-7/h6-7,9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXXGONPJOBGMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CC(CCO1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2 4 Hydroxyoxan 2 Yl Acetate and Structural Analogues

Total Synthesis Approaches to the Tetrahydropyran (B127337) Core

The construction of the tetrahydropyran ring is the cornerstone of any synthetic route toward Methyl 2-(4-hydroxyoxan-2-yl)acetate. Modern strategies prioritize efficiency and stereocontrol, employing a range of cyclization reactions to assemble the heterocyclic core.

Cyclization Reactions for Oxane Ring Formation

Other significant cyclization strategies include:

Intramolecular Epoxide Ring Opening (IERO): This method involves the cyclization of 4,5-epoxy alcohols. The reaction can be catalyzed by both Brønsted and Lewis acids, with the regioselectivity (5-exo vs. 6-endo cyclization) being a key challenge. Judicious choice of substrates and catalysts can favor the desired 6-endo pathway to form the tetrahydropyran ring. nih.gov

Oxa-Michael Reactions: Intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl system provides a direct route to functionalized oxanes. researchgate.net This approach is particularly useful for installing a carbonyl group or a related functionality on the ring.

Hetero-Diels-Alder Cycloadditions: The [4+2] cycloaddition between a diene and an aldehyde or ketone (an oxo-Diels-Alder reaction) can rapidly construct a dihydropyran ring, which can then be reduced to the desired saturated tetrahydropyran. researchgate.net

Palladium-Catalyzed Oxidative Heck Redox-Relay: This modern strategy allows for the synthesis of functionalized 2,6-trans-tetrahydropyrans from dihydropyranyl alcohols in a single step with excellent selectivity. acs.org

The following table summarizes key features of these primary cyclization methods.

| Cyclization Method | Key Precursors | Typical Catalyst/Reagent | Key Features |

| Prins Cyclization | Homoallylic alcohol, Aldehyde | Lewis or Brønsted Acids (e.g., TiCl₄, TMSOTf) | Forms C-C and C-O bonds; highly stereoselective. nih.gov |

| Intramolecular Epoxide Ring Opening | Epoxy alcohol | Acids (e.g., BF₃·OEt₂) or Bases | Can provide access to variously substituted THPs. nih.gov |

| Oxa-Michael Reaction | Hydroxy-α,β-unsaturated ester/ketone | Base or Acid | Forms C-O bond; useful for ketone-functionalized THPs. researchgate.net |

| Hetero-Diels-Alder | Diene, Aldehyde/Ketone | Lewis Acid | Rapidly builds complexity; forms a dihydropyran intermediate. researchgate.net |

Stereoselective Introduction of Hydroxyl and Acetate (B1210297) Functionalities

The stereoselective installation of the hydroxyl group at C4 and the acetate side chain at C2 is intrinsically linked to the chosen cyclization strategy. In a Prins-type cyclization, the stereochemistry of the substituents on the homoallylic alcohol precursor directly influences the relative stereochemistry of the final product. nih.gov For instance, the reaction can be tailored to produce specific diastereomers by controlling the geometry of the transition state.

A powerful strategy for achieving high diastereoselectivity for both cis- and trans-2,6-disubstituted tetrahydropyrans involves a tandem sequence of Sharpless asymmetric dihydroxylation followed by an SN2 cyclization. acs.orgresearchgate.net By starting with a ζ-mesyloxy α,β-unsaturated ester, one can select either AD-mix-α or AD-mix-β to set the stereochemistry of the newly formed diol, which then directs the subsequent intramolecular cyclization to furnish either the cis or trans product with high fidelity. researchgate.net This method offers a predictable and versatile route for controlling the relative stereochemistry of substituents on the oxane ring.

Precursor Chemistry and Key Intermediate Derivatization

The success of any total synthesis hinges on the efficient preparation of the acyclic precursors required for the key cyclization step. For a Prins cyclization approach to this compound, a key precursor would be a suitably substituted homoallylic alcohol. The synthesis of these precursors often involves standard transformations such as aldol (B89426) additions or the addition of organometallic reagents to aldehydes.

Derivatization of key intermediates is often necessary to facilitate subsequent reactions or to install the required functional groups. For example, in an IERO-based approach, the precursor is an epoxy alcohol. nih.gov The synthesis of chiral epoxy alcohols can be achieved through Sharpless asymmetric epoxidation of an allylic alcohol, ensuring the correct absolute stereochemistry from an early stage. The hydroxyl group of the precursor might be protected using a standard protecting group (e.g., silyl (B83357) ether) to prevent unwanted side reactions during intermediate steps, followed by deprotection just before the cyclization event.

Stereoselective Synthesis Strategies for Chiral Centers at C2 and C4 of the Oxane Ring

Establishing the absolute and relative stereochemistry at the C2 and C4 positions is a critical challenge. Modern asymmetric synthesis provides several powerful tools to address this, including the use of chiral auxiliaries, organocatalysis, and chiral pool synthesis.

Diastereoselective and Enantioselective Pathways (e.g., utilizing chiral auxiliaries or organocatalysts)

Chiral Auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org Evans' oxazolidinones are a classic example, widely used in asymmetric alkylation and aldol reactions to create chiral centers with high predictability. nih.govrsc.org In the context of synthesizing the target molecule, an oxazolidinone auxiliary could be attached to an acetate precursor. The subsequent alkylation or aldol reaction to build the carbon skeleton would proceed with high diastereoselectivity, controlled by the steric influence of the auxiliary. rsc.orgresearchgate.net After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

Organocatalysis has emerged as a formidable strategy for asymmetric synthesis, using small, chiral organic molecules to catalyze reactions. rsc.orgresearchgate.net This approach is particularly powerful for constructing tetrahydropyrans through domino or cascade reactions. nih.gov For example, a one-pot Michael-hemiacetalization sequence, catalyzed by a chiral organocatalyst, can convert simple starting materials like 1,3-dicarbonyl compounds and α-hydroxymethyl nitroalkenes into highly functionalized, enantiopure tetrahydropyrans. nih.gov These reactions can generate multiple stereocenters in a single operation with excellent diastereo- and enantioselectivity. nih.gov

The table below presents representative data for organocatalytic approaches to substituted tetrahydropyrans, highlighting the high levels of stereocontrol achievable.

| Reaction Type | Catalyst | Substrates | Yield | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference |

| Michael-Hemiacetalization | Chiral Squaramide | 1,3-Dicarbonyl, Nitroalkene | 59-91% | 26-98% de | 71-99% ee | nih.gov |

| Michael/Henry/Ketalization | Quinine-based Squaramide | β-Ketoester, Nitroalkene, Ynal | 27-80% | >20:1 dr | 93-99% ee | nih.gov |

Asymmetric Induction and Chiral Pool Synthesis Approaches

Asymmetric induction refers to the transfer of chirality from a chiral reagent or catalyst to a substrate. Sharpless asymmetric epoxidation is a prime example, where a chiral catalyst system (titanium isopropoxide, a dialkyl tartrate, and an oxidant) converts an achiral allylic alcohol into a chiral epoxy alcohol with very high enantioselectivity. youtube.com This method is invaluable for preparing chiral precursors for IERO-based cyclizations.

Chiral Pool Synthesis utilizes readily available, enantiopure natural products as starting materials. wikipedia.org This strategy efficiently incorporates chirality into the synthetic target from the outset. Abundant natural sources for the chiral pool include amino acids, sugars, and terpenes. wikipedia.orgnih.gov For the synthesis of a tetrahydropyran derivative, a pyranose sugar, which already contains the oxane ring and defined stereocenters, could serve as an advanced starting material. Alternatively, an acyclic chiral building block like tartaric acid could be used to construct the carbon backbone with pre-defined stereocenters before the key cyclization step. youtube.com This approach avoids the need for a separate asymmetric step to introduce chirality, often leading to more efficient and practical syntheses. nih.gov

Esterification and Transesterification Routes for the Methyl Acetate Moiety

The introduction of the methyl acetate group onto the 2-(4-hydroxyoxan-2-yl)acetic acid scaffold is a critical step in the synthesis of the target molecule. This can be achieved through classical esterification reactions or by transesterification of a pre-existing ester.

Fischer Esterification: A primary method for the synthesis of this compound is the Fischer esterification of the corresponding carboxylic acid, 2-(4-hydroxyoxan-2-yl)acetic acid. This acid-catalyzed reaction typically involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the methyl ester, a large excess of methanol is often used, or the water generated during the reaction is removed. masterorganicchemistry.comlibretexts.org

The mechanism of the Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound. masterorganicchemistry.com

Transesterification: An alternative route to this compound is through the transesterification of another ester of 2-(4-hydroxyoxan-2-yl)acetic acid. This process involves the exchange of the alkoxy group of an ester with another alcohol. masterorganicchemistry.com For the synthesis of the methyl ester, an ester with a different alkyl group would be reacted with methanol in the presence of an acid or base catalyst. masterorganicchemistry.comsrsintl.com

Base-catalyzed transesterification is a common method, particularly in processes like biodiesel production. srsintl.commdpi.com In this mechanism, a strong base, such as sodium methoxide (B1231860), deprotonates methanol to form the more nucleophilic methoxide ion. This ion then attacks the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate which subsequently collapses to form the desired methyl ester and the alkoxide of the original alcohol. srsintl.com To ensure high yields, it is crucial to use anhydrous conditions, as the presence of water can lead to saponification of the ester. srsintl.com

Acid-catalyzed transesterification is also a viable option and proceeds through a mechanism similar to the Fischer esterification, involving protonation of the carbonyl group to activate it for nucleophilic attack by methanol. masterorganicchemistry.com

| Reaction | Catalyst | Key Features |

| Fischer Esterification | Strong acids (e.g., H₂SO₄, HCl) | Equilibrium reaction; requires excess alcohol or removal of water. masterorganicchemistry.comlibretexts.org |

| Base-Catalyzed Transesterification | Strong bases (e.g., NaOCH₃) | Requires anhydrous conditions to prevent saponification. srsintl.com |

| Acid-Catalyzed Transesterification | Strong acids (e.g., H₂SO₄, HCl) | Similar mechanism to Fischer esterification. masterorganicchemistry.com |

Exploration of Novel Catalytic Systems and Green Chemistry Principles in its Preparation

In recent years, the development of more sustainable and environmentally friendly synthetic methods has become a major focus in chemical research. The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are being increasingly applied to the synthesis of complex molecules like this compound.

The application of green chemistry principles to the synthesis of this compound and its structural analogues can be approached in several ways:

Use of Heterogeneous Catalysts: Replacing traditional homogeneous acid catalysts like sulfuric acid with solid acid catalysts can simplify product purification and catalyst recovery, thereby reducing waste. Materials such as ion-exchange resins, zeolites, and functionalized silicas are being explored as reusable catalysts for esterification and transesterification reactions.

Alternative Solvents: The use of greener solvents, such as supercritical fluids or bio-based solvents, can reduce the environmental impact associated with traditional organic solvents. In some cases, solvent-free reaction conditions can be employed, further minimizing waste.

Energy Efficiency: Employing microwave irradiation or ultrasound as energy sources can often lead to shorter reaction times and lower energy consumption compared to conventional heating methods.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This involves minimizing the use of protecting groups and other auxiliary reagents.

Research into novel catalytic systems for the synthesis of the oxane ring itself also aligns with green chemistry principles. For instance, the catalytic production of tetrahydropyran (THP) from renewable biomass sources has been reported. This involves the hydrogenation of furfural-derived 3,4-dihydropyran (DHP) over a Ni/SiO₂ catalyst. zenodo.org Such approaches could provide sustainable pathways to key intermediates for the synthesis of this compound.

Chemoenzymatic Synthesis and Potential Biosynthetic Pathways of Oxane-Containing Structures

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical transformations, offers a powerful approach for the synthesis of complex molecules like this compound. Enzymes, particularly lipases, are widely used for their ability to catalyze esterification and transesterification reactions under mild conditions and with high selectivity.

Lipase-Catalyzed Esterification and Transesterification: Lipases can be employed for the synthesis of the methyl acetate moiety. These enzymes can catalyze the reaction between 2-(4-hydroxyoxan-2-yl)acetic acid and methanol in a non-aqueous solvent to produce the desired ester. A key advantage of enzymatic methods is the potential for high regio- and enantioselectivity, which can be crucial when dealing with chiral molecules containing multiple functional groups. The use of immobilized lipases further enhances the sustainability of the process by allowing for easy separation and reuse of the biocatalyst. google.com

The kinetics of lipase-catalyzed transesterification often follow a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the acyl donor (the ester) to form an acyl-enzyme intermediate, which then reacts with the nucleophile (the alcohol) to release the new ester. youtube.com

Enzymatic Resolution: Chemoenzymatic approaches can also be utilized for the resolution of racemic mixtures of intermediates. For instance, the enzymatic kinetic resolution of a racemic 4-hydroxy-substituted cyclic ketone, a structural feature present in the target molecule, can be achieved through lipase-catalyzed acetylation. youtube.com This allows for the separation of enantiomers, providing access to stereochemically pure building blocks.

Biosynthetic Pathways: The oxane ring is a common motif in a wide range of natural products. Nature employs various strategies for the construction of this heterocyclic system. One common biosynthetic route involves the intramolecular cyclization of epoxy alcohols. For example, the formation of the tetrahydropyran ring in the antibiotic mupirocin (B1676865) is catalyzed by an epoxide hydrolase, MupZ, which facilitates a 6-endo epoxide-opening cyclization. Understanding these natural biosynthetic pathways can provide inspiration for the development of novel biomimetic synthetic strategies for oxane-containing molecules.

| Approach | Biocatalyst | Application | Key Advantages |

| Enzymatic Esterification | Lipases | Synthesis of the methyl ester from the carboxylic acid. | Mild reaction conditions, high selectivity. google.com |

| Enzymatic Transesterification | Lipases | Synthesis of the methyl ester from another ester. | Can be highly selective. youtube.com |

| Enzymatic Kinetic Resolution | Lipases | Separation of enantiomers of hydroxylated intermediates. | Access to enantiomerically pure compounds. youtube.com |

Elucidating the Chemical Reactivity and Derivatization Potential of Methyl 2 4 Hydroxyoxan 2 Yl Acetate

Functional Group Transformations at the 4-Hydroxyl Position

The secondary hydroxyl group at the 4-position of the oxane ring is a key site for a variety of chemical modifications, including alkylation, acylation, oxidation, reduction, and glycosylation.

O-alkylation introduces an alkyl group onto the hydroxyl oxygen, forming an ether linkage. This transformation is typically achieved by deprotonating the alcohol with a base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide or sulfonate. The choice of base and solvent is crucial to prevent side reactions. For instance, direct alkylation of pyrimidin-2(1H)-ones can lead to a mixture of N- and O-alkylated products, with the selectivity depending on the substrate and alkylating agent. nih.gov

O-acylation involves the esterification of the hydroxyl group with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. This reaction is often catalyzed by an acid or a base. Peptide-based catalysts have been shown to be effective in the site-selective acylation of pyranosides. uni-giessen.de The hydroformylation of hydroxyolefins can be problematic due to side reactions between the newly formed aldehyde and the hydroxyl group; however, a one-pot hydroformylation/O-acylation process can prevent these undesired reactions.

| Reaction | Reagents and Conditions | Product Type |

| O-Alkylation | Alkyl halide, Base (e.g., NaH) | Ether |

| O-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine) or Acid catalyst | Ester |

The secondary alcohol at the 4-position can be selectively oxidized to a ketone, yielding methyl 2-(4-oxooxan-2-yl)acetate. A variety of oxidizing agents can be employed for this transformation.

Conversely, while the hydroxyl group itself cannot be reduced further, its presence influences the reduction of other functionalities within the molecule. The strategic protection of the hydroxyl group may be necessary to achieve the desired outcome in certain reduction reactions targeting the ester group.

| Transformation | Reagents and Conditions | Product Functional Group |

| Oxidation | PCC, PDC, or Swern oxidation | Ketone |

The 4-hydroxyl group can act as a nucleophile in a glycosylation reaction, attacking the anomeric carbon of a glycosyl donor to form a glycosidic bond. This reaction is a cornerstone of carbohydrate chemistry and is used to synthesize oligosaccharides and glycoconjugates. The stereochemical outcome of the glycosylation is influenced by the nature of the glycosyl donor, the promoter, and the reaction conditions. Enzymatic glycosylation offers a highly selective alternative to chemical methods, with glucosyltransferases capable of glycosylating a variety of substrates, including those with hydroxyl groups. nih.govresearchgate.net

| Reaction | Glycosyl Donor | Promoter/Catalyst | Product Type |

| Chemical Glycosylation | Glycosyl halide, Glycosyl trichloroacetimidate | Lewis acid (e.g., TMSOTf) | O-glycoside |

| Enzymatic Glycosylation | Sugar nucleotide (e.g., UDP-glucose) | Glucosyltransferase | O-glycoside |

Reactions Involving the Methyl Ester Functionality

The methyl ester group is another reactive site in Methyl 2-(4-hydroxyoxan-2-yl)acetate, susceptible to hydrolysis, transesterification, amidation, and reduction.

Ester hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, can be catalyzed by either acid or base. researchgate.net Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis (saponification) is irreversible due to the deprotonation of the resulting carboxylic acid. researchgate.net Enzymatic hydrolysis, using enzymes such as lipases and esterases, provides a mild and often highly selective method for ester cleavage. nih.govemerginginvestigators.org

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This reaction can be catalyzed by acids or bases and is typically driven to completion by using a large excess of the new alcohol. aocs.org Transesterification is a key process in the production of various esters and is widely used in industrial applications. google.comgoogle.com

| Process | Reagents and Conditions | Product |

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | 2-(4-hydroxyoxan-2-yl)acetic acid |

| Base-Catalyzed Hydrolysis | NaOH or KOH, H₂O, Heat | Sodium or Potassium 2-(4-hydroxyoxan-2-yl)acetate |

| Enzymatic Hydrolysis | Lipase or Esterase, Buffer | 2-(4-hydroxyoxan-2-yl)acetic acid |

| Transesterification | R'OH, Acid or Base catalyst | 2-(4-hydroxyoxan-2-yl)acetate of R' |

Amidation of the methyl ester can be achieved by reaction with a primary or secondary amine to form the corresponding amide. Direct amidation of esters with amines can be challenging and may require catalysts such as group (IV) metal complexes or can be mediated by reagents like methyltrimethoxysilane. nih.govresearchgate.netmdpi.comdiva-portal.org

The methyl ester can be selectively reduced to a primary alcohol, 2-(4-hydroxyoxan-2-yl)ethanol. While strong reducing agents like lithium aluminum hydride will reduce both the ester and any ketone that might be present, milder reagents can be used for the chemoselective reduction of the ester in the presence of the hydroxyl group. Sodium borohydride, for instance, is often used for the selective reduction of aldehydes and ketones, but typically does not affect esters. iwu.edu However, its reactivity can be modified to achieve ester reduction.

| Reaction | Reagents and Conditions | Product Functional Group |

| Amidation | R₂NH, Catalyst (e.g., Group (IV) metal complex) | Amide |

| Reduction | LiAlH₄, Et₂O or THF; then H₃O⁺ | Primary alcohol |

Ring-Opening and Ring-Contraction/Expansion Reactions of the Oxane Core

The stability of the six-membered tetrahydropyran (B127337) ring in this compound generally makes it resistant to spontaneous ring-opening reactions under standard conditions. However, the presence of the hydroxyl group at the C4 position and the ester at C2 can influence its reactivity under specific chemical environments, theoretically allowing for controlled ring cleavage or rearrangement.

Ring-Opening Reactions: Acid-catalyzed ring-opening of tetrahydropyran ethers is a known process, often requiring harsh conditions. For this compound, such a reaction would likely proceed via protonation of the ring oxygen, followed by nucleophilic attack. The outcome would be highly dependent on the nature of the nucleophile and the reaction conditions. For instance, treatment with a strong acid in the presence of a nucleophile could lead to the formation of a diol-containing linear ester.

Ring-Contraction Reactions: Ring contractions of saturated heterocycles are less common and typically require specific functional group arrangements that facilitate rearrangement. A hypothetical pathway for the ring contraction of the oxane core in this compound could involve the conversion of the C4-hydroxyl group into a good leaving group, followed by a neighboring group participation mechanism. For example, activation of the hydroxyl group and subsequent intramolecular displacement by the ring oxygen could theoretically lead to a five-membered tetrahydrofuran (B95107) derivative, although this is a speculative pathway and not commonly observed.

Ring-Expansion Reactions: Ring expansion of cyclic ethers can be achieved through various methods, such as the Tiffeneau-Demjanov rearrangement, but these often require specific precursors not directly available from this compound without significant synthetic modification. One could envision a multi-step sequence where the oxane ring is opened, functionalized, and then re-closed to form a larger seven-membered oxepane (B1206615) ring, but this would constitute a total synthesis approach rather than a direct ring expansion of the existing core.

| Reaction Type | Plausible Conditions | Potential Product |

| Ring-Opening | Strong acid (e.g., HBr, HI), heat | Acyclic dihydroxy ester |

| Ring-Contraction | 1. Activation of C4-OH (e.g., tosylation); 2. Base | Substituted tetrahydrofuran (speculative) |

| Ring-Expansion | Multi-step synthesis involving ring opening and re-closure | Substituted oxepane (speculative) |

Regioselective and Stereoselective Derivatization Strategies for Analytical and Research Applications

The presence of two distinct functional groups, a secondary alcohol and a methyl ester, on the this compound scaffold allows for selective derivatization, which is crucial for the development of analytical methods and for creating a library of analogues for research purposes.

Regioselective Derivatization: The hydroxyl group at C4 and the ester group at C2 are the primary sites for chemical modification.

Derivatization of the Hydroxyl Group: The secondary alcohol at C4 can be readily derivatized through various reactions. Esterification or etherification of this group can be achieved with high regioselectivity, leaving the methyl ester at C2 intact. For analytical applications, particularly for gas chromatography (GC) or high-performance liquid chromatography (HPLC), derivatization of the polar hydroxyl group is often necessary to improve volatility and chromatographic behavior. Silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylation with acid anhydrides or acid chlorides in the presence of a base are common strategies.

Derivatization of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This carboxylic acid can then be coupled with various amines to form amides or converted to other esters. This allows for the introduction of a wide range of functionalities for structure-activity relationship (SAR) studies.

Stereoselective Derivatization: this compound possesses stereocenters at C2 and C4. The stereochemistry of these centers will significantly influence the biological activity and analytical properties of its derivatives.

Diastereoselective Reactions: When derivatizing a specific diastereomer of this compound, the introduction of a new stereocenter can lead to the formation of diastereomeric products. The inherent chirality of the starting material can direct the stereochemical outcome of the reaction. For instance, the reduction of a ketone, formed by oxidation of the C4-hydroxyl group, could proceed with facial selectivity guided by the substituent at C2.

Enantioselective Synthesis and Derivatization: For applications where enantiomeric purity is critical, it is essential to start with an enantiomerically pure form of this compound. Derivatization reactions should be chosen to avoid racemization. Chiral derivatizing agents can be used to distinguish between enantiomers in analytical separations (e.g., chiral chromatography).

The development of regioselective and stereoselective derivatization strategies is fundamental for exploring the full potential of this compound in various research fields. These derivatives can serve as probes for biological systems or as standards for analytical method development.

| Derivatization Site | Reagent/Reaction | Purpose |

| C4-Hydroxyl Group | BSTFA, Acetic Anhydride | Increased volatility for GC analysis |

| C4-Hydroxyl Group | Alkyl halides, Base | Synthesis of ether analogues for SAR studies |

| C2-Ester Group | NaOH or HCl (aq) | Hydrolysis to carboxylic acid |

| C2-Carboxylic Acid | Amine, Coupling agent | Synthesis of amide library for biological screening |

State of the Art Spectroscopic and Chromatographic Characterization of Methyl 2 4 Hydroxyoxan 2 Yl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Methyl 2-(4-hydroxyoxan-2-yl)acetate, providing detailed insights into its atomic connectivity, stereochemistry, and conformational dynamics.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

A complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is achieved through a combination of one-dimensional and two-dimensional NMR experiments. The expected chemical shifts are influenced by the electron-withdrawing effects of the oxygen atoms within the oxane ring and the ester group, as well as the hydroxyl substituent.

¹H and ¹³C NMR Spectral Data (Predicted)

The predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃ are tabulated below. These predictions are based on the analysis of structurally similar fragments, such as 4-hydroxytetrahydropyran and methyl acetate (B1210297).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| 2 | ~4.0-4.2 | ~75-78 | m |

| 3 | ~1.5-1.7 (eq), ~1.8-2.0 (ax) | ~30-33 | m |

| 4 | ~3.8-4.0 | ~65-68 | m |

| 5 | ~1.4-1.6 (eq), ~1.7-1.9 (ax) | ~30-33 | m |

| 6 | ~3.4-3.6 (eq), ~3.9-4.1 (ax) | ~68-71 | t |

| 7 (CH₂) | ~2.5-2.7 | ~40-43 | d |

| 8 (C=O) | - | ~172-175 | - |

| 9 (OCH₃) | ~3.7 | ~51-53 | s |

| 4-OH | Variable | - | br s |

Note: Chemical shifts are highly dependent on solvent and concentration. 'ax' denotes axial and 'eq' denotes equatorial protons.

2D NMR Correlation Analysis:

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the scalar coupling network within the molecule. Key correlations would be observed between H-2 and the H-7 methylene (B1212753) protons, as well as between H-2 and the H-3 protons. A continuous network of correlations would be expected around the oxane ring, from H-2 through H-3, H-4, H-5, to H-6, confirming the cyclic structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the ¹³C signals based on the already assigned proton spectrum. For instance, the proton signal at ~3.7 ppm would correlate with the carbon signal at ~51-53 ppm, confirming the OCH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy provides information about longer-range (2-3 bond) C-H couplings, which is crucial for establishing the connectivity of quaternary carbons and linking different structural fragments. Key HMBC correlations would include the correlation from the OCH₃ protons (H-9) to the ester carbonyl carbon (C-8), and from the methylene protons (H-7) to both the carbonyl carbon (C-8) and the C-2 carbon of the oxane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space proximity of protons. This is particularly important for determining the stereochemistry at C-2 and C-4. For a cis relationship between the substituent at C-2 and the hydroxyl group at C-4, NOE correlations might be observed between the axial protons at these positions. The relative orientation of the acetate side chain with respect to the oxane ring could also be probed.

Conformational Analysis and Dynamic NMR Studies

The 4-hydroxyoxane ring is expected to adopt a chair conformation, which is significantly more stable than the boat or twist-boat conformations. The substituents—the methyl acetate group at C-2 and the hydroxyl group at C-4—can exist in either an axial or an equatorial position.

Generally, bulky substituents prefer the equatorial position to minimize steric strain arising from 1,3-diaxial interactions. Therefore, the most stable conformer is likely to have both the methyl 2-acetate (B119210) group at C-2 and the hydroxyl group at C-4 in equatorial positions. The exact conformational equilibrium could be determined by analyzing the coupling constants (³J_HH) in the high-resolution ¹H NMR spectrum and through NOESY data.

Dynamic NMR studies, involving the acquisition of NMR spectra at variable temperatures, could provide information on the energy barrier of the ring-flipping process between the two chair conformations. At low temperatures, the exchange rate would slow down, potentially allowing for the observation of distinct signals for the axial and equatorial protons of each conformer.

Advanced Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, would be used to determine the accurate mass of the molecular ion. For this compound (C₈H₁₄O₄), the expected exact mass of the neutral molecule is 174.0892 g/mol . HRMS would typically analyze protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. The high mass accuracy of this technique (typically <5 ppm) allows for the unambiguous confirmation of the elemental composition.

Interactive Data Table: Predicted HRMS Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 175.0965 |

| [M+Na]⁺ | 197.0784 |

| [M+K]⁺ | 213.0523 |

| [M-H]⁻ | 173.0819 |

Data sourced from PubChem predictions. nih.gov

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Insights

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable structural information. Based on the fragmentation of similar cyclic ethers and esters, a plausible fragmentation pathway can be proposed:

Loss of Water (H₂O): A common fragmentation pathway for molecules containing a hydroxyl group is the neutral loss of water (18.01 Da), leading to a fragment ion at m/z 157.0859.

Loss of Methanol (B129727) (CH₃OH): Cleavage of the ester group can result in the loss of methanol (32.03 Da), yielding a fragment at m/z 143.0648.

Ring Opening and Cleavage: The oxane ring can undergo protonation followed by ring-opening. Subsequent cleavage of the ring can lead to a variety of smaller fragment ions. A characteristic fragmentation for 2-substituted tetrahydropyrans is the cleavage of the C2-O and C3-C4 bonds, leading to the formation of stable oxonium ions.

Cleavage of the Acetate Side Chain: The bond between the oxane ring and the acetate side chain can cleave, potentially leading to a fragment corresponding to the protonated 4-hydroxyoxane ring (m/z 103.0754) or the methyl acetate radical cation side chain (m/z 74.0368).

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of its functional groups.

The key functional groups in this compound are the hydroxyl group (-OH), the ester group (-COOCH₃), and the cyclic ether (C-O-C).

Hydroxyl Group (-OH): A broad and strong absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration, indicative of hydrogen bonding.

C-H Stretching: Aliphatic C-H stretching vibrations from the oxane ring and the methyl/methylene groups will appear in the 2850-3000 cm⁻¹ region.

Ester Carbonyl (C=O): A very strong and sharp absorption band is expected around 1735-1750 cm⁻¹ in the IR spectrum, which is characteristic of the C=O stretching vibration in a saturated ester. This band would also be observable, though typically weaker, in the Raman spectrum.

C-O Stretching: The spectrum will be characterized by multiple strong bands in the "fingerprint region" (1000-1300 cm⁻¹). These arise from the C-O stretching vibrations of the ester group (around 1250-1000 cm⁻¹) and the cyclic ether C-O-C asymmetric stretching (around 1150-1070 cm⁻¹). The C-O stretching of the secondary alcohol will also contribute in this region.

Interactive Data Table: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H stretch | Alcohol | 3200-3600 | Strong, Broad | Weak |

| C-H stretch | Alkane | 2850-3000 | Medium-Strong | Strong |

| C=O stretch | Ester | 1735-1750 | Very Strong | Medium |

| C-H bend | Alkane | 1350-1470 | Medium | Medium |

| C-O-C stretch | Ether | 1070-1150 | Strong | Medium-Weak |

| C-O stretch | Ester, Alcohol | 1000-1300 | Strong | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. The applicability of UV-Vis spectroscopy to this compound is limited due to the absence of a significant chromophore in its structure. Chromophores are parts of a molecule that absorb light in the UV-Vis region, typically containing conjugated π-systems or atoms with non-bonding electrons that can undergo n→π* or π→π* transitions.

The structure of this compound consists of a saturated oxane ring, a hydroxyl group, and a methyl ester group. None of these functional groups constitute a chromophore that would lead to distinct and analytically useful absorption bands in the standard UV-Vis range (200-800 nm). The ester carbonyl group exhibits a weak n→π* transition at approximately 210 nm, which is often obscured by solvent cutoff and is generally of low diagnostic value. Consequently, UV-Vis spectroscopy is not a primary technique for the characterization or quantification of this specific compound.

Chromatographic Separation Techniques for Purity Assessment and Isomer Resolution

Chromatographic methods are indispensable for assessing the purity of this compound and for resolving its various stereoisomers. The presence of two chiral centers in the oxane ring (at positions 2 and 4) gives rise to the possibility of four stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. thepharmajournal.com For the analysis of this compound, derivatization is often a necessary step to improve its volatility and thermal stability, primarily by converting the polar hydroxyl group into a less polar ether or ester. jfda-online.com A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. nist.gov

Method development for the GC-MS analysis of the derivatized compound would involve the optimization of several key parameters to achieve good peak shape, resolution, and sensitivity. nih.govresearchgate.net These parameters include the GC column type, temperature program, carrier gas flow rate, and mass spectrometer settings.

Table 1: Hypothetical Optimized GC-MS Parameters for the Analysis of TMS-derivatized this compound

| Parameter | Optimized Value | Purpose |

| GC Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) | Provides good separation of a wide range of compounds. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. kuleuven.be |

| Carrier Gas | Helium at 1.0 mL/min | Provides efficient transfer of analytes through the column. kuleuven.be |

| Oven Program | Initial 100°C, hold 2 min, ramp to 280°C at 10°C/min, hold 5 min | Optimizes separation of isomers and impurities. kuleuven.be |

| MS Ion Source Temp. | 230 °C | Promotes efficient ionization. |

| MS Quadrupole Temp. | 150 °C | Maintains ion trajectory. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. jeol.com |

| Scan Range | 50-500 m/z | Covers the expected mass range of fragments. |

The mass spectrum obtained from GC-MS analysis provides a molecular fingerprint that can be used for structural confirmation. For the TMS-derivatized this compound, characteristic fragmentation patterns would be expected, arising from the cleavage of the oxane ring and the loss of the TMS group and other fragments.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of non-volatile and thermally labile compounds, making it well-suited for the analysis of this compound in its native form. researchgate.net The primary challenge and goal of HPLC analysis for this compound is the separation of its diastereomers and enantiomers.

Diastereomeric Separation: Diastereomers ((2R, 4R) vs. (2R, 4S), etc.) have different physical properties and can often be separated on standard achiral stationary phases, such as C18, using reversed-phase HPLC. nih.gov Method development would focus on optimizing the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients) and pH to achieve baseline resolution.

Enantiomeric Separation: Enantiomers ((2R, 4R) vs. (2S, 4S)) have identical physical properties in an achiral environment and require a chiral environment for separation. This can be achieved in HPLC through two main strategies:

Chiral Stationary Phases (CSPs): This is the most common approach, where the stationary phase itself is chiral. researchgate.netnih.gov Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly effective for a broad range of chiral compounds. researchgate.net The enantiomers interact differently with the chiral selector of the CSP, leading to different retention times.

Chiral Derivatizing Agents (CDAs): In this indirect method, the enantiomers are reacted with a chiral reagent to form diastereomeric derivatives. preprints.org These diastereomers can then be separated on a standard achiral column. mdpi.com

Table 2: Illustrative HPLC Conditions for Chiral Separation of this compound

| Parameter | Condition | Purpose |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Amylose-based CSP for broad enantioselectivity. |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Normal phase conditions often provide good resolution on polysaccharide CSPs. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Column Temperature | 25 °C | Temperature can affect chiral recognition and should be controlled. researchgate.net |

| Detection | UV at 210 nm or Refractive Index (RI) | Detection can be challenging due to the lack of a strong chromophore. |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and higher efficiency. chromatographyonline.comuva.esteledynelabs.com SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. nih.gov The low viscosity and high diffusivity of supercritical CO₂ lead to improved chromatographic performance. nih.gov

For the chiral resolution of this compound, SFC would be used in conjunction with the same types of chiral stationary phases employed in HPLC. fagg.be The addition of a polar co-solvent (modifier), such as methanol or ethanol, to the CO₂ is necessary to modulate analyte retention and enhance chiral recognition. mdpi.com Additives like diethylamine (B46881) or trifluoroacetic acid may also be used to improve peak shape for acidic or basic analytes. researchgate.net

Table 3: Representative SFC Parameters for Chiral Resolution

| Parameter | Condition | Rationale |

| Column | Chiralpak IC (250 x 4.6 mm, 5 µm) | Cellulose-based CSP with different selectivity. |

| Mobile Phase | Supercritical CO₂ / Methanol (85:15, v/v) | Common mobile phase composition for chiral SFC. |

| Flow Rate | 3.0 mL/min | Higher flow rates are possible in SFC due to low mobile phase viscosity. |

| Back Pressure | 150 bar | Maintains the CO₂ in its supercritical state. |

| Column Temperature | 40 °C | Higher temperatures can improve efficiency. |

| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) | ELSD is a universal detector suitable for compounds without a chromophore. |

The advantages of SFC include reduced organic solvent consumption, making it a "greener" analytical technique compared to normal-phase HPLC, and faster column equilibration times, which increases sample throughput. uva.es

No Publicly Available Research on the Computational Chemistry and Theoretical Modeling of this compound

A comprehensive review of scientific literature and chemical databases reveals a lack of publicly available research on the computational and theoretical modeling of the chemical compound This compound . Despite targeted searches for studies involving this specific molecule, no dedicated scholarly articles, datasets, or computational chemistry reports were identified.

Therefore, it is not possible to provide a detailed article on the quantum mechanical calculations, molecular dynamics simulations, predictive spectroscopic modeling, in silico reaction mechanism assessments, or molecular docking studies for this compound as outlined in the requested structure.

The scientific community relies on published research to build upon existing knowledge. In the case of this compound, it appears that this particular compound has not yet been the subject of in-depth computational investigation, or such studies have not been disseminated in publicly accessible forums.

This absence of data prevents a scientifically accurate and informative discussion on the following topics for this specific compound:

Computational Chemistry and Theoretical Modeling of Methyl 2 4 Hydroxyoxan 2 Yl Acetate

Molecular Docking and Binding Affinity Predictions:No published research on its potential interactions with macromolecular targets.

Further research and publication in peer-reviewed journals would be required to enable a thorough computational analysis of Methyl 2-(4-hydroxyoxan-2-yl)acetate.

Applications of Methyl 2 4 Hydroxyoxan 2 Yl Acetate in Chemical Biology and Advanced Research Disciplines

Strategic Building Block in the Synthesis of Complex Natural Products and Bioactive Analogues

The tetrahydropyran (B127337) ring is a ubiquitous structural motif found in a vast array of natural products exhibiting potent biological activities. Consequently, chiral building blocks containing the THP core, such as derivatives of Methyl 2-(4-hydroxyoxan-2-yl)acetate, are of high value in synthetic organic chemistry. researchgate.netresearchgate.netmdpi.comtakasago.com These scaffolds provide a rigid framework that allows for the precise spatial arrangement of functional groups, a critical factor in molecular recognition and biological function.

Chemists utilize these building blocks in convergent synthetic strategies to construct complex molecular architectures. The hydroxyl and ester functionalities on this compound serve as versatile handles for further chemical elaboration, enabling the introduction of diverse substituents and the formation of larger, more intricate molecules. orgsyn.org For instance, the hydroxyl group can be used for glycosylation reactions or as a nucleophile in ring-opening reactions, while the ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol, opening up numerous synthetic pathways. smolecule.com

The stereocenters within the THP ring are crucial for defining the three-dimensional shape of the final product, which directly influences its interaction with biological targets like enzymes and receptors. The stereoselective synthesis of these fragments is therefore a key focus of research. mdpi.com

Table 1: Examples of Natural Product Classes Containing the Tetrahydropyran Moiety

| Natural Product Class | Example | Biological Significance |

|---|---|---|

| Polyether Antibiotics | Monensin | Coccidiostat, antibacterial |

| Marine Macrolides | Bryostatin 1 | Anticancer, memory-enhancing |

| Spiketals | Phorboxazole A | Cytostatic, antifungal |

Development of Biochemical Probes and Enzymatic Inhibitors for Mechanistic and Target Validation Studies

The tetrahydropyran scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent and selective enzyme inhibitors. researchgate.net The specific substitution pattern of this compound makes it an attractive starting point for the design of novel inhibitors and biochemical probes. These tools are essential for elucidating biological mechanisms and validating new drug targets.

For example, THP-based molecules have been developed as inhibitors for a range of enzymes, including HIV protease and phosphodiesterases (PDEs). nih.govmdpi.com In the context of HIV protease, the cyclic ether oxygen atoms can form crucial hydrogen-bonding interactions with amino acid residues in the enzyme's active site, contributing to high binding affinity. nih.gov For other targets, the THP ring acts as a rigid scaffold to orient pharmacophoric elements correctly for optimal interaction.

By modifying the hydroxyl and methyl acetate (B1210297) groups, chemists can generate libraries of compounds to screen for inhibitory activity. The hydroxyl group can be converted into other functional groups to probe interactions within an enzyme's active site, while the ester can be modified to improve properties like cell permeability and metabolic stability. This structure-activity relationship (SAR) data is vital for optimizing lead compounds into clinical candidates. mdpi.com

Table 2: Tetrahydropyran Derivatives as Enzyme Inhibitors

| Enzyme Target | Inhibitor Class | Therapeutic Area | Reference |

|---|---|---|---|

| InhA (M. tuberculosis) | Tetrahydropyran-based direct inhibitors | Tuberculosis | nih.gov |

| HIV Protease | Fused tetrahydropyran–tetrahydrofuran (B95107) ligands | HIV/AIDS | nih.gov |

Investigations into Metabolic Pathways and Biotransformation Processes (in vitro and non-human biological systems)

Understanding the metabolic fate of a molecule is a critical aspect of drug discovery and chemical biology. Substituted tetrahydropyrans like this compound can be employed as model substrates to investigate metabolic pathways and biotransformation processes. In vitro systems, such as liver microsomes and hepatocytes from various species, are commonly used for these studies. mdpi.com

Precursor for the Synthesis of Fluorescent Labels and Advanced Analytical Standards

Fluorescent labels are indispensable tools in modern biological research, enabling the visualization of molecules, cells, and processes. broadpharm.com this compound possesses functional groups that make it a suitable precursor for the synthesis of custom fluorescent probes and analytical standards.

The hydroxyl group and the ester moiety can be chemically modified to attach a fluorophore—a molecule that emits light upon excitation. mdpi.comresearchgate.net For example, the hydroxyl group can be esterified with a fluorophore-containing carboxylic acid, or the methyl acetate side chain can be derivatized to link to a fluorescent dye. The tetrahydropyran ring itself can serve as a non-conjugated linker, spatially separating the fluorophore from a reactive group or a biological targeting moiety. This separation can be important for preventing quenching of the fluorescence signal. nih.gov Furthermore, the defined structure of this compound makes it an excellent scaffold for creating isotopically labeled internal standards for mass spectrometry-based quantitative analysis, ensuring accuracy and precision in analytical measurements.

Exploration in Designing Advanced Polymeric Materials and Functional Surfaces

The incorporation of cyclic structures like tetrahydropyran into polymer backbones can significantly influence the material's properties, including rigidity, thermal stability, and solubility. rsc.org this compound, with its reactive hydroxyl group, is a potential monomer for the synthesis of novel polyesters and polyethers.

Polymerization methods such as Prins cyclization can be used to create THP-containing polymers. rsc.orgrsc.org The hydroxyl group on the THP ring can also be used to initiate ring-opening polymerization of cyclic esters like lactide or caprolactone, resulting in graft copolymers where polyester (B1180765) chains are attached to a THP-based backbone. The resulting materials could have applications in biomedical fields, such as drug delivery vehicles or biodegradable scaffolds for tissue engineering. The polarity imparted by the ether oxygen and hydroxyl group can also be exploited to modify the surface properties of materials, enhancing hydrophilicity or providing sites for further functionalization.

Table 3: Polymerization Strategies Involving Tetrahydropyran (THP) Scaffolds

| Polymerization Method | Monomer Type | Resulting Polymer | Key Feature | Reference |

|---|---|---|---|---|

| Prins Cyclization | Monomers with aldehyde and homoallylic alcohol moieties | THP-containing polymers | Incorporates stable six-membered rings into the polymer backbone | rsc.orgrsc.org |

Role in Chemical Tool Development for Interdisciplinary Research

The true power of a versatile molecule like this compound lies in its potential as a foundational element for creating chemical tools that bridge different scientific disciplines. Its functionalized, sp³-rich scaffold is highly desirable in modern drug discovery for exploring new chemical space. nih.gov

By leveraging the synthetic accessibility of its hydroxyl and ester groups, researchers can develop a wide array of specialized tools. For example, attaching a photo-crosslinking group can create photoaffinity probes to identify the protein targets of bioactive molecules. Immobilizing the compound on a solid support via its functional handles allows for the creation of affinity chromatography resins to isolate binding partners from complex biological mixtures. The development of such customized chemical tools is fundamental to advancing our understanding of complex biological systems and is a cornerstone of chemical biology.

Conclusion and Outlook on Methyl 2 4 Hydroxyoxan 2 Yl Acetate Research

Summary of Key Academic Findings and Methodological Advancements in Its Study

Direct academic findings on Methyl 2-(4-hydroxyoxan-2-yl)acetate are not extensively documented. However, the synthesis of its core tetrahydropyran (B127337) structure is informed by a wealth of research into the stereoselective construction of substituted THPs. The 2,4-disubstitution pattern of this molecule presents a stereochemical challenge that modern synthetic methods are well-equipped to address.

Methodological Advancements in the Synthesis of Substituted Tetrahydropyrans:

Recent years have seen the development of numerous powerful and stereoselective methods for the synthesis of tetrahydropyran rings, which are applicable to the construction of molecules like this compound. These methods often focus on controlling the relative and absolute stereochemistry of the substituents. A summary of relevant advanced synthetic strategies is presented in the table below.

| Synthetic Strategy | Description | Key Advantages |

| Prins Cyclization | An acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone to form a tetrahydropyran ring. | High stereocontrol, particularly for the synthesis of 2,4,6-trisubstituted THPs. |

| Intramolecular Oxa-Michael Addition | The cyclization of a hydroxy-functionalized α,β-unsaturated ester, ketone, or nitrile to form the THP ring. | Effective for the synthesis of a variety of substitution patterns, with stereoselectivity often dependent on reaction conditions (kinetic vs. thermodynamic control). |

| Hetero-Diels-Alder Reaction | A [4+2] cycloaddition between a diene and an aldehyde to form a dihydropyran, which can then be reduced to a tetrahydropyran. | Provides rapid access to highly functionalized six-membered oxygen heterocycles. |

| Ring-Closing Metathesis (RCM) | The formation of a cyclic olefin from a diene precursor using a transition metal catalyst, followed by reduction to the saturated THP ring. | A versatile method applicable to a wide range of substrates for the formation of various ring sizes. |

| Domino Reactions | Multi-reaction sequences that occur in a single pot, such as domino olefin cross-metathesis/intramolecular oxa-conjugate cyclization. | Increases efficiency by reducing the number of purification steps and improving atom economy. |

These methodologies underscore the progress in synthetic organic chemistry that would enable the efficient and stereocontrolled synthesis of different stereoisomers of this compound, which would be a crucial first step in any detailed study of its properties and potential applications.

Identification of Remaining Scientific Challenges and Unexplored Research Avenues

The primary scientific challenge concerning this compound is the current lack of dedicated research. Its chemical space remains largely unexplored. The following points highlight specific challenges and opportunities for future investigation.

Unexplored Research Avenues:

Stereoselective Synthesis: While general methods exist, the development of a specific, high-yielding, and stereoselective synthesis of all four possible stereoisomers of this compound has not been reported. Such a synthesis would be foundational for exploring its chemical biology.

Conformational Analysis: The conformational preferences of the tetrahydropyran ring in this molecule, influenced by the interplay of the hydroxyl and methyl acetate (B1210297) substituents, have not been studied. Understanding the dominant chair conformations and the stereoelectronic effects (such as the anomeric effect) would be critical for predicting its reactivity and biological interactions.

Chemical Derivatization and Functionalization: The two functional groups, a secondary alcohol and a methyl ester, provide handles for further chemical modification. Research into the selective protection and transformation of these groups could lead to the creation of a library of derivatives with diverse properties.

Biological Screening: Given that the tetrahydropyran motif is a well-established pharmacophore found in numerous natural products with a wide range of biological activities (including antimicrobial, antifungal, and antitumor properties), this compound and its derivatives represent a class of compounds that are ripe for biological screening.

Spectroscopic and Physicochemical Characterization: A comprehensive dataset of the spectroscopic (NMR, IR, Mass Spectrometry) and physicochemical properties (e.g., pKa, logP) of the different stereoisomers is currently unavailable. This fundamental data is essential for any future research endeavors.

Future Prospects for Its Role in Enabling New Discoveries in Organic Chemistry and Chemical Biology

The future prospects for this compound in enabling new discoveries are intrinsically linked to its potential as a versatile building block and a scaffold for the development of new chemical probes and therapeutic agents.

Potential Roles in Future Research:

A Versatile Chiral Building Block: Once a stereoselective synthesis is established, the different stereoisomers of this compound could serve as valuable chiral building blocks for the total synthesis of complex natural products containing the 2,4-disubstituted tetrahydropyran motif. The orthogonal functional groups (a hydroxyl and an ester) allow for sequential and selective chemical modifications.

Scaffold for Medicinal Chemistry: The tetrahydropyran core of this compound can be used as a scaffold to which various pharmacophoric groups can be attached. By creating a library of derivatives, it may be possible to identify novel compounds with interesting biological activities. The conformational rigidity of the THP ring, compared to acyclic analogues, can be advantageous in drug design for optimizing binding to biological targets.

Tool for Chemical Biology: Fluorescently tagged or biotinylated derivatives of this compound could be synthesized and used as chemical probes to study biological processes. For instance, if a particular derivative shows a specific biological effect, these probes could help in identifying its cellular targets.

Inspiration for New Synthetic Methodologies: The pursuit of efficient and stereoselective syntheses of this and related 2,4-disubstituted tetrahydropyrans could drive the development of new synthetic methods with broader applications in organic chemistry. The challenges associated with controlling the stereochemistry at the C2 and C4 positions could inspire novel catalytic systems or reaction cascades.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.